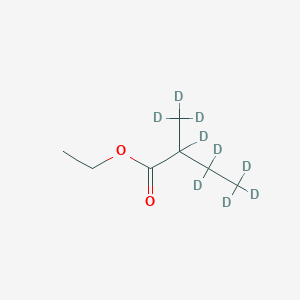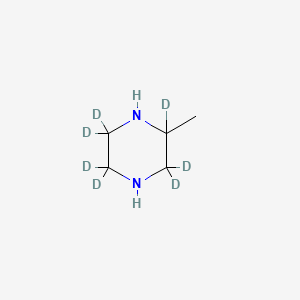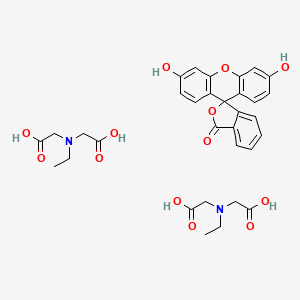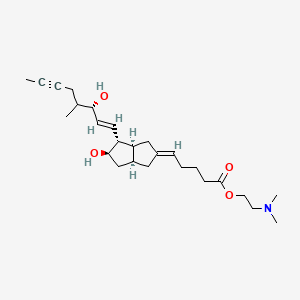
5|A-Pregnan-17|A,21-diol-3,11,20-trione-1,2,4,5-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5α-Pregnan-17α,21-diol-3,11,20-trione-1,2,4,5-d4 est un composé stéroïde marqué au deutérium. Il s’agit d’un dérivé de 5α-Pregnan-17α,21-diol-3,11,20-trione, où des atomes d’hydrogène spécifiques sont remplacés par du deutérium. Ce marquage est souvent utilisé en recherche scientifique pour étudier les voies métaboliques et les mécanismes réactionnels en raison de la stabilité et de la traçabilité du deutérium.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de 5α-Pregnan-17α,21-diol-3,11,20-trione-1,2,4,5-d4 implique généralement l’introduction d’atomes de deutérium dans le composé parent, 5α-Pregnan-17α,21-diol-3,11,20-trione. Cela peut être réalisé par différentes méthodes, notamment :
Réactions d’échange hydrogène-deutérium : Utilisation de réactifs deutérés tels que le gaz deutérium (D2) ou les solvants deutérés (par exemple, D2O) dans des conditions spécifiques pour remplacer les atomes d’hydrogène par du deutérium.
Précurseurs deutérés : Départ de précurseurs deutérés qui contiennent déjà des atomes de deutérium et réalisation de réactions chimiques ultérieures pour obtenir le composé marqué final.
Méthodes de production industrielle
La production industrielle de composés marqués au deutérium implique souvent des réactions d’échange hydrogène-deutérium à grande échelle ou l’utilisation de matières premières deutérées. Le processus est optimisé pour garantir un rendement élevé et la pureté du produit final.
Analyse Des Réactions Chimiques
Types de réactions
5α-Pregnan-17α,21-diol-3,11,20-trione-1,2,4,5-d4 peut subir diverses réactions chimiques, notamment :
Oxydation : Conversion des groupes hydroxyle en cétones ou en aldéhydes à l’aide d’agents oxydants tels que le trioxyde de chrome (CrO3) ou le permanganate de potassium (KMnO4).
Réduction : Réduction des cétones en groupes hydroxyle à l’aide d’agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l’hydrure de lithium et d’aluminium (LiAlH4).
Substitution : Remplacement des groupes fonctionnels par d’autres groupes à l’aide de réactifs appropriés.
Réactifs et conditions courants
Oxydation : Trioxyde de chrome (CrO3) dans l’acide acétique, permanganate de potassium (KMnO4) dans l’eau.
Réduction : Borohydrure de sodium (NaBH4) dans le méthanol, hydrure de lithium et d’aluminium (LiAlH4) dans l’éther.
Substitution : Divers agents halogénants, nucléophiles et bases.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation des groupes hydroxyle peut produire des cétones ou des aldéhydes, tandis que la réduction des cétones peut produire des alcools secondaires.
Applications De Recherche Scientifique
5α-Pregnan-17α,21-diol-3,11,20-trione-1,2,4,5-d4 est largement utilisé en recherche scientifique en raison de son marquage au deutérium. Les applications comprennent :
Recherche métabolique : Étude des voies métaboliques et de la cinétique enzymatique en suivant le composé marqué au deutérium.
Études environnementales : Utilisation de composés marqués au deutérium comme étalons pour détecter les polluants dans l’air, l’eau, le sol et les aliments.
Diagnostic clinique : Utilisation de composés marqués au deutérium en imagerie, en diagnostic et en dépistage néonatal.
Chimie organique : Investigation des mécanismes réactionnels et de la cinétique à l’aide de la spectroscopie de résonance magnétique nucléaire (RMN).
Mécanisme D'action
Le mécanisme d’action de 5α-Pregnan-17α,21-diol-3,11,20-trione-1,2,4,5-d4 implique son interaction avec des cibles moléculaires et des voies spécifiques. Le marquage au deutérium permet aux chercheurs de suivre le destin métabolique du composé et d’étudier ses interactions avec les enzymes et les récepteurs. Cela aide à comprendre les effets biologiques du composé et ses applications thérapeutiques potentielles.
Comparaison Avec Des Composés Similaires
Composés similaires
Cortisone : 17α,21-Dihydroxy-4-pregnène-3,11,20-trione.
Prednisone : 1,4-Pregnadiène-17α,21-diol-3,11,20-trione.
Aldostérone : 4-Pregnen-11β,21-diol-3,18,20-trione.
Unicité
5α-Pregnan-17α,21-diol-3,11,20-trione-1,2,4,5-d4 est unique en raison de son marquage au deutérium, qui offre une stabilité et une traçabilité dans les applications de recherche. Cela le rend particulièrement précieux pour l’étude des voies métaboliques et des mécanismes réactionnels, ainsi que pour une utilisation dans les diagnostics environnementaux et cliniques.
Propriétés
Formule moléculaire |
C21H30O5 |
|---|---|
Poids moléculaire |
366.5 g/mol |
Nom IUPAC |
(5S,8S,9S,10S,13S,14S,17R)-1,2,4,5-tetradeuterio-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,4,6,7,8,9,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,11-dione |
InChI |
InChI=1S/C21H30O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h12,14-15,18,22,26H,3-11H2,1-2H3/t12-,14-,15-,18+,19-,20-,21-/m0/s1/i5D,7D,9D,12D/t5?,7?,9?,12-,14-,15-,18+,19-,20-,21- |
Clé InChI |
YCLWEYIBFOLMEM-YEMGWGRESA-N |
SMILES isomérique |
[2H]C1C([C@@]2([C@@H]3[C@@H](CC[C@]2(C(C1=O)[2H])[2H])[C@@H]4CC[C@@]([C@]4(CC3=O)C)(C(=O)CO)O)C)[2H] |
SMILES canonique |
CC12CCC(=O)CC1CCC3C2C(=O)CC4(C3CCC4(C(=O)CO)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(azidomethyl)-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12399035.png)
![(2R,3S,5R)-2-[2-chloro-6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B12399061.png)
![[(1R,2R,3E,7S,11E,13S,15S)-2-hydroxy-7-methyl-5-oxo-6-oxabicyclo[11.3.0]hexadeca-3,11-dien-15-yl] pyridin-3-ylmethyl carbonate](/img/structure/B12399075.png)


![[(2S,4S,5R)-4-acetyloxy-5-(2-amino-6-oxo-8-phenylmethoxy-1H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12399084.png)






![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-sulfanylidenepyrimidin-2-one](/img/structure/B12399112.png)

